molecular formula C19H20N4O2S3 B4752492 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Cat. No. B4752492
M. Wt: 432.6 g/mol
InChI Key: IBAQQIODESNDJO-KAMYIIQDSA-N
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Description

This compound belongs to a class of chemicals that have been extensively studied for their various biological and chemical properties. Compounds with thiadiazole and thiazolidinone moieties, similar to the chemical , have been of particular interest due to their potential pharmacological activities and unique chemical properties.

Synthesis Analysis

The synthesis of thiadiazole and thiazolidinone derivatives often involves the condensation reactions of appropriate precursors under controlled conditions. For example, a preparative procedure for similar compounds has been developed, which involves converting carboxylic acids to acid chlorides, followed by reactions with aromatic and heterocyclic amines to afford a series of compounds with moderate antitumor activity against most malignant tumor cells (V. Horishny, V. Matiychuk, 2020).

Molecular Structure Analysis

The molecular structure of thiadiazole and thiazolidinone compounds reveals the importance of tautomeric forms, which can be distinguished using advanced techniques like dispersion-corrected density functional theory calculations and solid-state NMR spectra (Xiaozhou Li et al., 2014). This highlights the significance of tautomerism in determining the physical and chemical properties of these compounds.

Chemical Reactions and Properties

Thiadiazole and thiazolidinone compounds undergo various chemical reactions, including addition reactions and cyclizations, which are crucial for modifying their chemical structures and enhancing their biological activities. A novel addition reaction has been reported where thiols react with thiazolidones to afford adducts with potential dissociation into their components under certain conditions (H. Nagase, 1974).

Physical Properties Analysis

The crystal structure of related compounds, determined through X-ray diffraction, reveals significant insights into their physical properties. For instance, compounds with thiadiazole and thiazolidinone rings often exhibit planar molecular structures, which can influence their solubility, stability, and intermolecular interactions (P. Kosma et al., 2012).

Chemical Properties Analysis

The chemical properties of thiadiazole and thiazolidinone derivatives, including their reactivity and interaction with other molecules, are largely influenced by their functional groups and molecular structure. Studies have shown that these compounds can participate in hydrogen bonding and π-π stacking interactions, which are crucial for their biological activities and supramolecular assembly (P. Delgado et al., 2005).

properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S3/c1-3-16-21-22-18(28-16)20-15(24)5-4-10-23-17(25)14(27-19(23)26)11-13-8-6-12(2)7-9-13/h6-9,11H,3-5,10H2,1-2H3,(H,20,22,24)/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAQQIODESNDJO-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2Z)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-[(5Z)-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Reactant of Route 2
Reactant of Route 2
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Reactant of Route 3
Reactant of Route 3
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Reactant of Route 4
Reactant of Route 4
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Reactant of Route 5
Reactant of Route 5
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide
Reactant of Route 6
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide

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